BenchChemオンラインストアへようこそ!

Cefazolin

Pharmacokinetics Drug dosing Cephalosporin comparison

Cefazolin (CAS 25953-19-9) delivers a uniquely extended 1.8 h serum half-life—3.8× longer than cephalothin—enabling q8h dosing that reduces nursing visits in OPAT. With 86% protein binding and slower renal clearance, it sustains bactericidal levels against MSSA and select Gram-negatives. Recognized as the drug of choice for surgical prophylaxis, it offers equivalent efficacy to broader-spectrum agents while lowering C. difficile risk. Stable ≥30 days refrigerated, then 72 h at room temperature in IV containers. ≥98% purity, ideal for formulation, PK reference standards, and clinical research.

Molecular Formula C14H14N8O4S3
Molecular Weight 454.5 g/mol
CAS No. 25953-19-9
Cat. No. B047455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazolin
CAS25953-19-9
Synonyms(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-trans)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino
Molecular FormulaC14H14N8O4S3
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
InChIInChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
InChIKeyMLYYVTUWGNIJIB-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 200 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/
Easily sol in DMF, pyridine;  sol in aq acetone, aq dioxane, aq ethanol;  slightly sol in methanol. Practically insol in chloroform, benzene, ether.
4.87e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefazolin (CAS 25953-19-9): First-Generation Injectable Cephalosporin for Surgical Prophylaxis and MSSA Infections


Cefazolin is a parenteral, first-generation cephalosporin antibiotic that functions as a bactericidal agent by irreversibly inhibiting bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), leading to bacterial lysis and death [1]. It is a semi-synthetic small molecule with broad-spectrum activity against Gram-positive cocci including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species, as well as select Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae [1]. Cefazolin is recognized as the drug of choice for surgical prophylaxis across a wide range of procedures and has emerged as a preferred first-line agent for serious MSSA infections including bacteremia, owing to its favorable safety profile, less frequent dosing requirements, and established efficacy [1].

Why Cefazolin Cannot Be Interchanged with Other First-Generation or Broader-Spectrum Cephalosporins


Despite belonging to the cephalosporin class, cefazolin possesses a unique constellation of pharmacokinetic and pharmacodynamic properties that fundamentally preclude simple substitution with analogs such as cephalothin, cephaloridine, cephalexin, cefuroxime, or ceftriaxone. Cefazolin exhibits substantially higher serum protein binding (86%) compared to cephalothin (65%) and cephaloridine (20%), resulting in a smaller apparent volume of distribution and slower renal clearance, which in turn yields a serum half-life (1.8 hours) that is approximately 3.8-fold longer than cephalothin (0.47 hours) and 1.6-fold longer than cephaloridine (1.12 hours) [1]. This extended half-life directly translates to less frequent dosing requirements in clinical practice [2]. Furthermore, as a first-generation agent with a narrower spectrum than second- and third-generation cephalosporins, cefazolin offers a distinct antimicrobial stewardship advantage, being associated with lower selection pressure for multidrug-resistant organisms and reduced risk of Clostridioides difficile infection compared to broader-spectrum alternatives [3]. These combined differences in pharmacokinetic duration and antimicrobial spectrum create material distinctions in procurement value, dosing logistics, and clinical positioning that cannot be addressed by in-class substitution.

Quantitative Evidence Differentiating Cefazolin from Key Comparators: PK, Antimicrobial Activity, and Clinical Efficacy


Extended Serum Half-Life and Higher Sustained Blood Levels Versus Cephalothin and Cephaloridine

Cefazolin demonstrates a significantly longer serum half-life compared to cephalothin and cephaloridine, driven by its higher protein binding and lower renal clearance [1]. Following a 0.5 g intravenous infusion over 20 minutes, cefazolin achieved a peak blood level of 118 μg/mL, compared to only 70 μg/mL after a 1.0 g dose of cephalothin [1]. Higher blood levels persisted for more than 8 hours with cefazolin versus only approximately 2 hours with cephalothin [1]. Renal clearance of cefazolin (64 mL/min per 1.73 m²) was substantially lower than that of cephaloridine (125 mL/min per 1.73 m²) and cephalothin (274 mL/min per 1.73 m²), which accounts for its more prolonged blood levels [1].

Pharmacokinetics Drug dosing Cephalosporin comparison

Higher Serum Protein Binding and Smaller Volume of Distribution Compared to Cephalothin and Cephaloridine

Cefazolin exhibits serum protein binding of 86%, which is markedly higher than that of cephalothin (65%) and cephaloridine (20%) [1]. This high protein binding is associated with a smaller apparent volume of distribution (approximately 10 L/1.73 m²) compared to less extensively bound cephalosporins [1]. The high protein binding serves as a drug reservoir that prolongs the duration of free drug availability while maintaining effective tissue concentrations [2].

Protein binding Volume of distribution Pharmacokinetics

Non-Inferior Clinical Success in Complicated Urinary Tract Infections Versus Ceftriaxone

In a retrospective cohort study of 113 patients with complicated urinary tract infections (cUTIs) at a tertiary care VA medical center, empiric therapy with cefazolin demonstrated clinical success rates comparable to those achieved with the broader-spectrum third-generation cephalosporin ceftriaxone [1]. Clinical success was achieved in 47 of 52 patients (90%) in the cefazolin group and 53 of 61 patients (87%) in the ceftriaxone group (P = 0.56), with no statistically significant differences in hospital length of stay or Clostridioides difficile infection rates [1].

Clinical efficacy Antimicrobial stewardship Urinary tract infection

Equivalent Surgical Site Infection Prevention Efficacy to Cefuroxime, Ceftriaxone, and Cefamandole in Meta-Analysis

A meta-analysis of 12,446 patients across clinical trials comparing cefazolin to cefuroxime, cefamandole, and ceftriaxone for surgical site infection (SSI) prevention demonstrated that cefazolin is as effective as all three comparator agents [1]. Among the pooled analysis, 6,327 patients received cefazolin and 6,119 patients received one of the comparator agents [1]. The analysis found no statistically significant differences in SSI rates between cefazolin and any comparator [1].

Surgical prophylaxis Surgical site infection Meta-analysis

Extended Stability in Refrigerated Polypropylene Syringes and PVC Minibags Supports Compounding and OPAT Logistics

Cefazolin sodium demonstrates robust physicochemical stability across a range of clinically relevant concentrations and container types [1]. Solutions diluted with sterile water for injection and stored in polypropylene syringes retained at least 94.5% of the initial concentration after 30 days of refrigerated storage (5°C) and at least 92.1% after an additional 72 hours at room temperature (21-25°C) with light exposure [1]. Samples diluted in 5% dextrose in water or 0.9% sodium chloride and stored in PVC minibags retained at least 95.8% of the initial concentration after 30 days of refrigerated storage and at least 91.8% after an additional 72 hours at room temperature with light exposure [1].

Drug stability Compounding Outpatient parenteral antibiotic therapy

Procurement-Driven Application Scenarios for Cefazolin in Clinical and Research Settings


Institutional Surgical Prophylaxis Formulary Selection

Cefazolin is the established first-line agent for surgical antibiotic prophylaxis across a broad range of clean and clean-contaminated procedures. Meta-analysis of 12,446 patients confirms that cefazolin provides equivalent surgical site infection prevention efficacy compared to cefuroxime, cefamandole, and ceftriaxone [1]. Given its narrower antimicrobial spectrum, lower acquisition cost, and longer track record of safety, cefazolin represents the most cost-effective and antimicrobial stewardship-aligned choice for institutional formulary inclusion as the default surgical prophylaxis agent [1].

Outpatient Parenteral Antibiotic Therapy (OPAT) Program Management

The extended serum half-life of cefazolin (1.8 hours) compared to cephalothin (0.47 hours) enables less frequent dosing (every 8 hours versus every 4-6 hours), making it particularly well-suited for outpatient parenteral antibiotic therapy (OPAT) [1]. Additionally, cefazolin demonstrates robust stability for up to 30 days under refrigeration followed by 72 hours at room temperature in polypropylene syringes and PVC minibags, supporting centralized pharmacy compounding and reliable home infusion delivery [2]. These properties reduce nursing visits, lower total treatment costs, and improve patient adherence in OPAT settings.

Empiric Treatment of Complicated Urinary Tract Infections in Antimicrobial Stewardship Programs

Clinical evidence from a VA medical center cohort study demonstrates that cefazolin achieves 90% clinical success in complicated urinary tract infections, comparable to ceftriaxone (87%, P = 0.56) [1]. As a narrow-spectrum first-generation cephalosporin, cefazolin use is associated with reduced selection pressure for multidrug-resistant organisms and lower Clostridioides difficile infection risk compared to broader-spectrum alternatives [1]. Procurement of cefazolin for empiric cUTI treatment protocols aligns with antimicrobial stewardship initiatives aimed at reducing collateral damage from broad-spectrum antibiotic overuse.

Research Use as Reference Standard for Cephalosporin Pharmacokinetic Studies

Cefazolin's well-characterized pharmacokinetic profile—including 86% serum protein binding, 1.8-hour half-life, and renal clearance of 64 mL/min per 1.73 m²—makes it a valuable reference standard for comparative pharmacokinetic and tissue distribution studies of novel cephalosporin analogs [1]. Its high and sustained blood levels (peak 118 μg/mL after 0.5 g IV infusion versus 70 μg/mL after 1.0 g cephalothin) provide a robust baseline for evaluating new compounds [1]. The availability of extensive historical comparative data across multiple cephalosporin generations further enhances its utility as a calibration standard in preclinical and clinical pharmacology research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefazolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.